molecular formula C9H13IN2O2 B10913403 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B10913403
M. Wt: 308.12 g/mol
InChI Key: VNGRNNGIQCRSTE-UHFFFAOYSA-N
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Description

3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound with the following structural formula:

CH3C(NHC3H7)COOH\text{CH}_3-\text{C}(\text{NH}-\text{C}_3\text{H}_7)-\text{COOH} CH3​−C(NH−C3​H7​)−COOH

It contains an iodo-substituted pyrazole ring attached to a propanoic acid moiety. The compound’s synthesis and applications have garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes: The synthesis of 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid involves several steps. One common approach is the reaction of an ethylene glycol ester of p-toluenesulfonic acid with an amino acid derivative under basic conditions. Hydrolysis of the resulting intermediate yields the target compound .

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

Reactivity: 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various reactions, including:

    Oxidation: It may be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: Reduction can yield alcohols or other reduced forms.

    Substitution: The iodo group allows for substitution reactions.

Common Reagents and Conditions:

    Base-Catalyzed Hydrolysis: Ethylene glycol esters react with amino acid derivatives in basic conditions.

    Iodination: Iodine or iodine-containing reagents introduce the iodo group.

Major Products: The major products depend on the specific reaction conditions. Hydrolysis leads to this compound itself.

Scientific Research Applications

3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In peptide synthesis and drug discovery.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the preparation of specialized compounds.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid stands out due to its iodo-substituted pyrazole ring. Similar compounds include other pyrazole derivatives, but this specific iodinated variant offers unique properties.

Remember that further studies are needed to fully elucidate its biological effects and potential applications

Properties

Molecular Formula

C9H13IN2O2

Molecular Weight

308.12 g/mol

IUPAC Name

3-(4-iodo-3-propan-2-ylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H13IN2O2/c1-6(2)9-7(10)5-12(11-9)4-3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

VNGRNNGIQCRSTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1I)CCC(=O)O

Origin of Product

United States

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